Mestanolone-d5

Description

Significance of Isotopic Labeling in Contemporary Chemical Biology

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org This process creates a "tagged" version of the molecule that can be traced and monitored as it moves through a chemical reaction or a biological pathway. creative-proteomics.comstudysmarter.co.uk This ability to track molecular fates has revolutionized our understanding of a vast array of biological processes. silantes.com

Stable isotope tracing utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to label molecules. wikipedia.orgsilantes.com The key principle lies in the fact that these labeled molecules are chemically identical to their unlabeled counterparts, meaning they participate in biological processes in the same manner. metwarebio.com However, their increased mass allows them to be detected and quantified by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.orgwikipedia.org

The primary advantages of stable isotope tracing include:

Safety: The non-radioactive nature of stable isotopes makes them safe for use in a wide range of studies, including those involving living organisms. silantes.comfrontiersin.org

High Precision: Analytical techniques like mass spectrometry can detect even minute differences in mass, allowing for highly sensitive and accurate measurements. silantes.commdpi.com

Versatility: This method can be applied to trace the metabolism of a wide variety of molecules, from simple nutrients to complex drugs. mdpi.com

Detailed Mechanistic Insights: By tracking the incorporation of isotopes into different molecules, researchers can elucidate complex metabolic pathways and reaction mechanisms. studysmarter.co.ukmetwarebio.com

Deuteration, the specific replacement of hydrogen with its heavier isotope deuterium, is a particularly powerful tool in chemical biology. arkat-usa.org The C-D bond is stronger than the C-H bond, a difference that can lead to a "kinetic isotope effect" where reactions involving the breaking of a C-D bond proceed at a slower rate. musechem.com By observing these changes in reaction rates, scientists can pinpoint the specific steps in a biological process where a particular C-H bond is broken. scielo.org.mx This has been invaluable in understanding enzyme mechanisms and metabolic pathways. arkat-usa.orgmusechem.com

Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis using mass spectrometry. arkat-usa.org The distinct mass difference between the deuterated standard and the natural analyte allows for precise and accurate quantification, even in complex biological samples. sigmaaldrich.com

Overview of Deuterated Anabolic Androgenic Steroids in Research

Deuterated anabolic androgenic steroids (AAS) are crucial tools in endocrinology, metabolism research, and anti-doping science. sigmaaldrich.com Their use allows for a deeper understanding of steroid metabolism, pharmacokinetics, and mechanisms of action.

The interest in using hydrogen isotopes for biochemical experiments dates back to the 1930s. arkat-usa.org Early work focused on using radioactive tritium. However, with the increased availability of mass spectrometry in the 1960s, the use of stable, non-radioactive deuterium became more prevalent. arkat-usa.orgresearchgate.net The synthesis of deuterated steroids has evolved significantly, with researchers developing methods for site-specific and stereoselective incorporation of deuterium atoms. researchgate.netresearchgate.net These advancements have been critical for conducting detailed mechanistic studies. researchgate.net The first patents for deuterated molecules were granted in the 1970s, and since then, their application in drug discovery and development has grown substantially. wikipedia.orgresearchgate.net

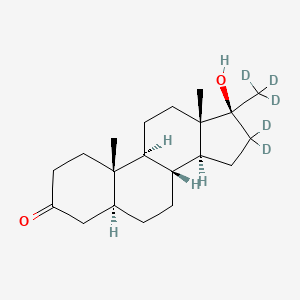

Mestanolone-d5 is a deuterated analog of the synthetic anabolic steroid Mestanolone (B1676315). cymitquimica.com Mestanolone itself is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.org The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium. cymitquimica.comclearsynth.com

The primary utility of this compound in research lies in its role as an internal standard for mass spectrometric analysis. clearsynth.comqmx.com In studies investigating the metabolism of Mestanolone or other related steroids, this compound is added to biological samples at a known concentration. anu.edu.auresearchgate.net Because it behaves identically to the non-deuterated Mestanolone during sample preparation and analysis but is easily distinguished by its higher mass, it allows for highly accurate quantification of the target steroid. researchgate.net This is particularly important in fields like sports drug testing, where precise measurement of banned substances is critical. sigmaaldrich.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (5α,17β)-17-hydroxy-17-(methyl-d3)-androstan-3-one-16,16-d2 |

| Synonyms | 17α-Methyl-d3-dihydrotestosterone-16,16-d2; Androstalone-d5 |

| Molecular Formula | C₂₀H₂₇D₅O₂ |

| Molecular Weight | 309.5 g/mol |

| CAS Number | 853904-66-2 |

Data sourced from cymitquimica.comclearsynth.com

Synthesis and Characterization of this compound

The synthesis of deuterated steroids like this compound involves specialized chemical reactions that introduce deuterium atoms at specific positions in the steroid backbone. researchgate.net These methods often utilize deuterium-containing reagents, such as sodium borodeuteride or deuterium gas, in combination with specific catalysts to achieve the desired labeling pattern. researchgate.netresearchgate.net

Characterization of the final product is crucial to confirm the correct placement and number of deuterium atoms. This is typically achieved using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the precise position of each deuterium atom within the molecule. arkat-usa.org

Applications of this compound in Scientific Research

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comclearsynth.com

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound that is chemically similar to the analyte but has a different mass. sigmaaldrich.com this compound is an ideal internal standard for the analysis of Mestanolone and other related anabolic steroids for several reasons:

Similar Chemical Behavior: It has nearly identical chemical and physical properties to the non-deuterated Mestanolone, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. sigmaaldrich.com

Distinct Mass: The five deuterium atoms give it a mass that is 5 units higher than Mestanolone, allowing it to be easily distinguished by the mass spectrometer. cymitquimica.comresearchgate.net

Improved Accuracy and Precision: By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for any sample loss during preparation or fluctuations in the instrument's response, leading to more accurate and reliable results. sigmaaldrich.com

This application is vital in various research areas, including:

Clinical Chemistry: For the accurate measurement of steroid levels in biological fluids. sigmaaldrich.com

Pharmaceutical Research: In pharmacokinetic studies to determine how a drug is absorbed, distributed, metabolized, and excreted. gabarx.com

Doping Control: For the unequivocal identification and quantification of prohibited anabolic agents in athletes' samples. sigmaaldrich.comresearchgate.net

Role in Metabolic and Pharmacokinetic Studies

Deuterated steroids are instrumental in studying the complex metabolic pathways of steroids. researchgate.netfu-berlin.de Administration of a deuterated steroid allows researchers to trace its transformation into various metabolites. By analyzing samples over time, they can identify the structures of the metabolites and determine the rates of metabolic reactions. researchgate.net

While this compound is primarily used as an internal standard, the principles of its use are foundational to metabolic studies. For instance, studies on the metabolism of other 17α-methylated steroids like methyltestosterone (B1676486) have utilized deuterated analogs to track their biotransformation and identify metabolites. researchgate.netresearchgate.net Research has shown that steroids with a 17α-methyl group, including Mestanolone, can undergo epimerization and other rearrangements in the body. nih.gov Using labeled compounds helps to clarify these complex metabolic fates.

Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

309.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2 |

InChI Key |

WYZDXEKUWRCKOB-OOFBDQBOSA-N |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)[2H] |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |

Origin of Product |

United States |

Regioselective Synthesis and Isotopic Enrichment of Mestanolone D5

Methodologies for Deuterium (B1214612) Incorporation in Steroid Scaffolds

The steroid framework is predominantly a hydrocarbon structure with limited functional groups, which presents a challenge for site-specific isotopic labeling. scispace.com However, various methodologies have been developed to achieve regioselective deuterium incorporation.

Strategies for Site-Specific Deuteration in Complex Molecules

Site-specific deuteration in complex molecules like steroids is often achieved through several key strategies. One common approach is hydrogen isotope exchange (HIE), where hydrogen atoms are swapped for deuterium. acs.org This can be facilitated by catalysts under mild conditions using deuterium sources like heavy water (D₂O) or deuterated solvents. chemrxiv.orgnih.gov For instance, palladium-on-carbon (Pd/C) catalysts can facilitate H-D exchange with D₂O, where deuterium gas is generated in situ. researchgate.net

Another powerful strategy involves the use of directing groups, which position a catalyst at a specific C-H bond to enable deuteration at a remote site. nih.gov Functional groups inherent to the steroid, such as ketones, can also be exploited. Oxidation of a hydroxyl group to a ketone allows for base-catalyzed H-D exchange at adjacent carbon atoms (α-positions). scispace.com Furthermore, precursor molecules can be designed with specific functional groups, like double bonds, that can be reduced using deuterium gas (D₂) or deuterium-donating reagents to introduce deuterium atoms stereoselectively. scispace.comjst.go.jp

The table below summarizes common strategies for site-specific deuteration.

Table 1: Strategies for Site-Specific Deuteration

| Strategy | Description | Deuterium Source | Typical Application |

|---|---|---|---|

| Catalytic Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds using a metal catalyst. acs.org | D₂O, CD₃OD, D₂ gas | Labeling of positions adjacent to functional groups or aromatic rings. chemrxiv.org |

| Reduction of Unsaturation | Catalytic addition of deuterium across double or triple bonds. | D₂ gas, LiAlD₄ | Saturation of specific bonds with deuterium atoms. nih.gov |

| H-D Exchange via Enolates | Base or acid-catalyzed exchange of protons alpha to a carbonyl group. scispace.com | D₂O, deuterated solvents | Labeling of positions adjacent to ketones. |

| Grignard Reactions | Use of deuterated Grignard reagents to add a deuterated alkyl group. nih.gov | CD₃MgI | Introduction of a deuterated methyl or other alkyl group. nih.gov |

Chemical Synthesis Routes for Deuterated Androgens

The synthesis of deuterated androgens often involves multi-step chemical reactions starting from readily available steroid precursors. nih.gov For example, the synthesis of 17-methyl-d₃-testosterone has been achieved via a Grignard reaction using deuterium-labeled methyl magnesium iodide on the precursor dehydroepiandrosterone, followed by an Oppenauer oxidation. nih.govosti.gov This general approach highlights a key method for introducing a deuterated methyl group at the C-17 position, a common structural feature in synthetic androgens.

Other synthetic routes for deuterated androgens include:

Stereospecific Reduction: The use of reducing agents like lithium aluminum deuteride (LiAlD₄) to reduce ketone or epoxide functionalities, thereby introducing deuterium at specific positions. For instance, the synthesis of 4-d₁-testosterone utilized lithium aluminum deuteride for the stereospecific reduction of a key intermediate. jst.go.jp

Catalytic Hydrogenation: Selective hydrogenation of a double bond within the steroid nucleus using tritium gas was employed in the synthesis of testosteron-1,2-T, a strategy directly adaptable for deuteration using D₂ gas. iaea.org

Base-Catalyzed Exchange: A simple method for preparing [6,7,7-²H₃] steroids starts with a Δ⁵-steroid, which is converted to a 6-oxo intermediate. A base-catalyzed exchange in the presence of D₂O introduces two deuterium atoms at C-7, and subsequent reduction with sodium borodeuteride introduces a third deuterium at C-6. nih.gov

These established routes provide a toolbox of reactions that can be adapted and combined for the synthesis of various deuterated androgen analogues.

Specialized Synthetic Approaches to Mestanolone-d5

Mestanolone (B1676315) is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT), specifically 17α-methyl-5α-androstan-17β-ol-3-one. wikipedia.org The synthesis of this compound requires a pathway that can precisely incorporate five deuterium atoms into this structure.

Precursor Selection and Reaction Pathway Design for Deuterated Mestanolone

A plausible synthetic pathway for this compound would logically start from a precursor that allows for the introduction of deuterium at the desired positions. Based on established methods for synthesizing Mestanolone and other deuterated androgens, a suitable precursor would be an androstane derivative such as epiandrosterone or a related compound. nih.govgoogle.com

A potential reaction pathway could be designed as follows:

Deuteration of the A-ring: The ketone at C-3 of an epiandrosterone precursor can be used to introduce deuterium atoms at the C-2 and C-4 positions. This is typically achieved through a base-catalyzed H-D exchange reaction using a deuterated solvent like D₂O or methanol-d₄. This step can introduce four deuterium atoms (two at C-2 and two at C-4).

Introduction of the C-17 Methyl Group: The C-17 ketone of the deuterated precursor would then be reacted with a deuterated Grignard reagent, such as methyl-d₃ magnesium iodide (CD₃MgI). This reaction introduces a trideuteromethyl group at the C-17α position.

Final Oxidation: The hydroxyl group at C-3 would then be oxidized back to a ketone to yield the final this compound product.

This pathway combines known reactions in steroid chemistry to achieve the desired isotopic labeling. Mestanolone is also used as a starting material for the synthesis of other anabolic steroids like oxandrolone, demonstrating its utility as a synthetic intermediate. nih.govgoogle.com

Optimization of Deuteration Yield and Isotopic Purity

Achieving high deuteration yield and isotopic purity is paramount for the utility of the final labeled compound. nih.gov Optimization involves careful control of reaction conditions and purification methods.

Key factors for optimization include:

Reaction Conditions: For H-D exchange reactions, factors such as temperature, reaction time, choice of base or acid catalyst, and the isotopic purity of the deuterium source (e.g., D₂O) must be optimized to maximize deuterium incorporation and minimize side reactions. researchgate.net

Catalyst Selection: In catalytic reactions, the choice of catalyst (e.g., Pd, Pt, Ru) and support can significantly influence the regioselectivity and efficiency of deuteration. nih.gov

Purification of Intermediates: Purification of intermediates at each step of the synthesis is crucial to remove any unlabeled or partially labeled species. Techniques like column chromatography and semi-preparative HPLC are effective for this purpose. rsc.org

Analytical Monitoring: Advanced analytical techniques are essential for monitoring the progress of the deuteration and assessing the isotopic purity of the products. Molecular Rotational Resonance (MRR) spectroscopy, for instance, can provide highly accurate measurements of isotopic purity and identify different isotopomers, allowing for the fine-tuning of reaction conditions to minimize off-target products. nih.gov

The table below outlines parameters that can be adjusted to optimize the synthesis.

Table 2: Optimization Parameters for Deuteration Reactions

| Parameter | Objective | Method of Control |

|---|---|---|

| Reaction Time | Ensure complete exchange/reaction without degradation. | Monitored by TLC, GC-MS, or NMR. |

| Temperature | Provide sufficient energy for reaction while minimizing side products. | Controlled heating/cooling baths. |

| Catalyst Loading | Achieve efficient reaction rates without promoting unwanted side reactions. | Precise measurement of catalyst mass relative to substrate. |

| Deuterium Source Purity | Maximize the potential for isotopic incorporation. | Use of high-purity D₂O, D₂ gas, or deuterated reagents. |

| Solvent Choice | Ensure solubility of reactants and compatibility with reaction conditions. | Selection of appropriate deuterated or non-deuterated solvents. |

Characterization of Synthetic Intermediates and Final Product Purity

The structural confirmation and purity assessment of synthetic intermediates and the final this compound product are critical. A combination of spectroscopic techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for steroid structure elucidation. researchgate.net ¹H NMR is used to confirm the absence of protons at the deuterated positions. ²H (Deuterium) NMR can be used to directly observe the deuterium signals and confirm their locations. ¹³C NMR provides information on the carbon skeleton and can show the effect of deuterium substitution on the chemical shifts of adjacent carbons. rsc.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and determine the degree of deuterium incorporation. scispace.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used. nih.gov The mass spectrum of this compound will show a molecular ion peak shifted by five mass units compared to the unlabeled compound, and analysis of the isotopic cluster can provide a quantitative measure of isotopic enrichment.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product, separating it from any unreacted starting materials, intermediates, or byproducts. rsc.org

By using these methods in combination, the identity, chemical purity, and isotopic enrichment of the synthesized this compound can be unambiguously determined.

Chromatographic Purification Techniques for Deuterated Steroids

The purification of deuterated steroids is a critical step to ensure the isotopic enrichment and chemical purity of the final product. High purity is essential for its use as an internal standard, as contaminants or the presence of unlabeled species can interfere with analytical measurements. Chromatographic techniques are central to achieving the required level of purity by separating the deuterated compound from a complex mixture of reactants, byproducts, and isotopologues.

High-precision analytical methods like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) demand a high degree of separation between the target steroid and any co-eluting compounds to prevent analytical interference nih.gov. The low concentrations of steroids often found in biological samples, which are embedded in complex matrices, make this purification process particularly challenging nih.gov.

Common purification strategies involve a multi-step approach combining different chromatographic principles:

Solid-Phase Extraction (SPE): This technique is frequently used as an initial clean-up step. SPE cartridges with different sorbents can effectively remove major classes of interfering compounds. For steroid purification, common choices include C18 cartridges for retaining nonpolar compounds, silica and aminopropyl columns for normal-phase separation, and graphitised carbon black cartridges for group separation of steroids and their conjugates ugent.beresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for isolating and purifying steroids with high resolution. It can be used in both normal-phase and reversed-phase modes to separate the target deuterated steroid from closely related impurities. A study focused on purifying anabolic residues from complex samples highlighted a method involving an initial liquid-liquid extraction, followed by an SPE step, and culminating in an HPLC purification stage before final analysis ugent.be.

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS is integral to assessing the purity of the fractions collected during purification. It confirms the identity and isotopic enrichment of the synthesized this compound and ensures the absence of contaminants ugent.be.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective method for screening and separating various anabolic steroids nih.govbioline.org.br. Different solvent systems can be employed to achieve separation on silica gel plates, allowing for the isolation of the target compound nih.gov.

The choice and combination of these techniques are tailored to the specific properties of the steroid and the impurities present after synthesis. For instance, a two-dimensional clean-up using HPLC has been effectively used to obtain interference-free quantification of steroids and their deuterium-labeled analogues researchgate.net.

| Technique | Principle of Separation | Primary Application in Purification | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | Initial sample clean-up, removal of matrix interferences, and group separation of steroid classes. | ugent.beresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a stationary phase (e.g., C18, silica) packed in a column. | High-resolution isolation and purification of the target deuterated steroid from closely related impurities and isotopologues. | ugent.beresearchgate.net |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. | Analysis of purity and isotopic enrichment, often coupled with mass spectrometry for detection (GC-MS). | nih.govugent.be |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a layer of adsorbent material (e.g., silica gel) based on polarity. | Rapid screening of purification fractions and method development for larger-scale separations. | nih.govbioline.org.br |

Establishment of Certified Reference Materials for this compound and Related Deuterated Steroids

The establishment of a Certified Reference Material (CRM) is the final and most rigorous phase in the production of a reliable analytical standard for this compound. CRMs are indispensable tools for ensuring the accuracy, comparability, and metrological traceability of analytical results between different laboratories and over time, which is particularly critical in fields like anti-doping analysis researchgate.netnih.gov. The production of CRMs for anabolic-androgenic steroids (AAS) follows strict international guidelines, primarily ISO Guide 34 and ISO Guide 35 (now superseded by ISO 17034) nih.govansi.org.

The process for establishing a CRM for a deuterated steroid like this compound involves several key stages:

Material Processing and Characterization: The synthesized and purified this compound is prepared in a stable, homogenous form, often as a crystalline solid or a solution in a suitable solvent. The material's identity is unequivocally confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Homogeneity Assessment: The batch of the candidate CRM must be demonstrated to be uniform. This involves analyzing multiple samples from across the entire batch to ensure that the property value (e.g., purity) is consistent throughout. An in-house validated liquid chromatographic methodology is typically used for this assessment nih.gov.

Stability Studies: The stability of the candidate CRM is evaluated under various storage and transport conditions (e.g., different temperatures) to establish its shelf-life and recommended storage protocols. This ensures the certified value remains valid over time nih.gov.

Value Assignment (Certification): The purity of the material is determined with the highest possible accuracy. This is often achieved through a collaborative study involving multiple competent laboratories nih.gov. A high-resolution technique such as HPLC with a diode-array detector (HPLC-DAD) is commonly used to assign the purity value nih.gov. The characterization must be thorough, accounting for moisture content and trace metal impurities nih.gov. The final certified value is traceable to the International System of Units (SI) and is reported with an expanded uncertainty, which quantifies the margin of doubt associated with the value nih.gov.

Issuance of a Certificate: The entire process is documented in a certificate that accompanies the CRM. This document details the certified property value (e.g., purity of 99.76% ± 0.25%), its uncertainty, the methods used for characterization, statements of homogeneity and stability, and instructions for proper use nih.gov.

The availability of a CRM for this compound allows analytical laboratories to validate their measurement methods, calibrate instruments, and perform quality control, thereby ensuring that the results of, for example, anti-doping tests are reliable and defensible nih.govwada-ama.org.

| Stage | Objective | Typical Methodologies | Governing Guideline |

|---|---|---|---|

| Material Processing | To produce a stable and pure form of the candidate material. | Chemical synthesis, chromatographic purification, preparation as a solid or solution. | ISO 17034 |

| Homogeneity Assessment | To ensure the uniformity of the property value throughout the entire batch. | Statistical analysis of results from multiple samples analyzed by HPLC or GC. | ISO Guide 35 |

| Stability Assessment | To determine the shelf-life and appropriate storage conditions. | Analysis of samples stored under various conditions over time. | ISO Guide 35 |

| Characterization & Value Assignment | To accurately determine the property value (e.g., purity) with metrological traceability. | Collaborative studies using high-accuracy methods like HPLC-DAD, qNMR; assessment of water and residual solvents. | ISO Guide 35 |

| Uncertainty Calculation | To quantify the uncertainty associated with the certified value, considering contributions from characterization, homogeneity, and stability. | Statistical evaluation according to the Guide to the Expression of Uncertainty in Measurement (GUM). | ISO Guide 35 |

| Certification | To issue a formal certificate with all relevant information for the user. | Compilation of all data into a comprehensive report and certificate. | ISO 17034 |

Advanced Analytical Characterization and Quantification of Mestanolone D5

Spectroscopic Techniques for Structural and Isotopic Elucidation

Spectroscopic methods are fundamental in verifying the identity and quality of Mestanolone-d5. These techniques provide detailed information about the molecular structure and the specific location and abundance of the deuterium (B1214612) labels.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the exact position of deuterium atoms within the this compound molecule and for assessing its isotopic purity.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the substitution of protons with deuterium atoms results in the disappearance or significant reduction of signals at specific chemical shifts corresponding to the labeled positions. By comparing the spectrum of this compound to that of its unlabeled counterpart, analysts can confirm the locations of deuteration. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard allows for the calculation of isotopic purity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The resulting spectrum will show signals at chemical shifts characteristic of the deuterium atoms' locations on the steroid backbone. This provides unambiguous confirmation of the deuteration sites. Since the natural abundance of deuterium is very low (approx. 0.015%), a clean ²H NMR spectrum is a strong indicator of successful isotopic labeling.

¹³C NMR (Carbon-13 NMR): The ¹³C spectrum is also affected by deuteration. Carbons directly bonded to deuterium atoms exhibit a characteristic splitting pattern (a triplet for a -CD group, a quintet for a -CD2 group, etc.) due to C-D coupling. Furthermore, the resonance of these carbons is shifted slightly upfield compared to their protonated counterparts.

Table 1: Hypothetical NMR Data Comparison for Mestanolone (B1676315) vs. This compound (Note: This table illustrates the expected changes in NMR data and is not based on experimentally measured values for this compound.)

| Technique | Expected Observation for Mestanolone | Expected Observation for this compound (assuming deuteration at specific sites) | Information Gained |

|---|---|---|---|

| ¹H NMR | A full complement of proton signals with specific chemical shifts and integrations. | Absence or drastically reduced intensity of signals corresponding to the positions of deuterium substitution. | Confirmation of deuteration sites and assessment of isotopic purity. |

| ²H NMR | No significant signals due to low natural abundance. | Distinct signals appear at chemical shifts corresponding to the labeled positions. | Direct confirmation of deuteration positions. |

| ¹³C NMR | Signals for all 20 carbon atoms. | Carbons attached to deuterium show characteristic C-D coupling (e.g., triplets) and an upfield shift. | Positional confirmation of deuterium labels. |

High-Resolution Mass Spectrometry for Exact Mass and Isotopic Composition Confirmation

High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition and isotopic distribution of this compound. Unlike nominal mass spectrometry, HR-MS measures the mass of an ion with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of its elemental formula. enovatia.com

The molecular formula for unlabeled Mestanolone is C₂₀H₃₂O₂. caymanchem.com The introduction of five deuterium atoms changes the formula to C₂₀H₂₇D₅O₂. Using the exact masses of the most abundant isotopes, the monoisotopic mass can be calculated with high precision. HR-MS can easily distinguish the mass contribution of a deuterium atom (²H) from other isotopes, such as ¹³C, due to their unique mass defects. nih.govmsu.edu This technique confirms that the desired number of deuterium atoms has been incorporated and that the isotopic enrichment is high. The observed isotopic pattern in the mass spectrum should match the theoretical pattern calculated for a molecule with five deuterium atoms.

Table 2: Calculated Exact Monoisotopic Masses

| Isotope/Molecule | Exact Mass (Da) |

|---|---|

| Hydrogen (¹H) | 1.00783 |

| Deuterium (²H or D) | 2.01410 |

| Carbon (¹²C) | 12.00000 |

| Oxygen (¹⁶O) | 15.99491 |

| Mestanolone (C₂₀H₃₂O₂) | 304.24023 |

| This compound (C₂₀H₂₇D₅O₂) | 309.27158 |

Source: Based on IUPAC atomic weights and isotopic compositions. msu.edu

Chromatographic-Mass Spectrometric Methodologies

The primary application of this compound is as an internal standard in quantitative analysis. The combination of a chromatographic separation technique with mass spectrometry provides the high selectivity and sensitivity required for detecting and quantifying steroids in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

GC-MS is a classic and robust technique for steroid analysis. mdpi.com For analysis by GC, steroids like Mestanolone typically require chemical derivatization (e.g., trimethylsilylation) to increase their volatility and improve their chromatographic behavior. researchgate.net

In a quantitative assay, a known amount of this compound is added to the sample before extraction and processing. The sample is then derivatized and injected into the GC-MS. The instrument is operated in Selected Ion Monitoring (SIM) mode, where it selectively monitors specific fragment ions characteristic of the analyte (Mestanolone) and the internal standard (this compound). rsc.org Because this compound is chemically identical to Mestanolone, it co-elutes and experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. However, due to its higher mass, its fragment ions are distinct from those of the unlabeled compound. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. This method provides high precision and accuracy. chromatographytoday.com

Table 3: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Typical Setting/Condition |

|---|---|

| GC Column | Capillary column (e.g., HP-5MS, DB-1ms), 15-30 m length |

| Injector Temperature | 280-300 °C |

| Oven Program | Temperature ramp, e.g., initial 180°C, ramped to 310°C |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

Source: General parameters compiled from steroid analysis literature. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

LC-MS/MS has become the gold standard for steroid quantification in clinical and forensic settings due to its superior sensitivity and specificity compared to GC-MS and immunoassays. nih.govskml.nl This technique does not always require derivatization, simplifying sample preparation. nih.gov

The high specificity of LC-MS/MS is achieved through a process called Multiple Reaction Monitoring (MRM). In the first quadrupole of the mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) of Mestanolone is selected. This ion is then fragmented in a collision cell, and in the third quadrupole, only a specific, characteristic product ion is monitored. The combination of a specific precursor ion and a specific product ion is called an MRM transition and is highly unique to the target molecule.

This compound is used as the internal standard, with its own unique MRM transition. The five-dalton mass shift ensures that there is no cross-talk between the analyte and internal standard channels. This approach minimizes interferences from the sample matrix, leading to extremely low limits of detection (LOD) and quantification (LLOQ), often in the low pg/mL range. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects, which can suppress or enhance the ion signal. skml.nl

Table 4: Hypothetical MRM Transitions for Mestanolone and this compound

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | MRM Transition |

|---|---|---|---|

| Mestanolone | 305.2 | e.g., 287.2 (loss of H₂O) | 305.2 → 287.2 |

| This compound | 310.3 | e.g., 292.3 (loss of H₂O) | 310.3 → 292.3 |

(Note: Product ions are illustrative and would need to be determined experimentally.)

Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) for Comprehensive Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than conventional HPLC. This results in significantly improved chromatographic performance, including sharper peaks, better resolution, and much faster analysis times. unito.it

When coupled with tandem mass spectrometry, UHPLC-MS/MS is a powerful tool for "steroidomics," the comprehensive profiling of multiple steroids in a single analytical run. unito.itnih.gov In these complex assays, which may simultaneously measure dozens of androgens, estrogens, and corticosteroids, the enhanced separation power of UHPLC is critical to resolve isobaric and isomeric compounds that cannot be distinguished by the mass spectrometer alone.

In such a comprehensive panel, this compound would serve as the dedicated internal standard for the accurate quantification of endogenous or exogenous Mestanolone. The rapid elution times and sharp peaks provided by UHPLC allow for the inclusion of many analytes in a single method without sacrificing data quality, making it ideal for high-throughput screening in anti-doping or clinical research. researchgate.net

Table 5: Comparison of Conventional HPLC and UHPLC

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm |

| Typical Backpressure | 100-400 bar | 600-1200 bar |

| Analysis Time | 15-60 min | 1-15 min |

| Peak Capacity/Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Method Validation Parameters for Deuterated Steroid Analysis

The use of deuterated steroids, such as this compound, as internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. The validation process assesses several key performance characteristics.

Method validation ensures the reliability of analytical data by evaluating key parameters. Selectivity confirms the method's ability to differentiate the analyte from other substances, linearity establishes a proportional relationship between concentration and response, and accuracy measures the closeness of results to the true value. These parameters are fundamental for any quantitative analytical procedure. iosrjournals.orgwjarr.comresearchgate.net

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix. iosrjournals.orgapvma.gov.au For this compound, this involves analyzing blank matrix samples (e.g., urine, plasma) from various sources to ensure no endogenous or exogenous compounds produce a signal that could be mistaken for the analyte. uzh.ch In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of this compound and its corresponding non-deuterated analyte, Mestanolone. demarcheiso17025.com The use of high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions significantly enhances selectivity, ensuring that the detected signal is unique to the target compound. researchgate.netresearchgate.net

Linearity

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by preparing a series of calibration standards at several concentration levels (a minimum of 5-6 is common) and analyzing them. wjarr.comapvma.gov.au The response (e.g., peak area ratio of the analyte to the internal standard, this compound) is plotted against the concentration, and a linear regression is applied. oup.com The quality of the fit is generally assessed by the coefficient of determination (R²), which should ideally be ≥0.99. shimadzu.comnih.gov

Table 1: Example Linearity Data for a Deuterated Steroid Analog

This table illustrates typical results from a linearity study for a steroid analyte using a deuterated internal standard.

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 2.5 | 2.55 | 102.0 |

| 5.0 | 5.10 | 102.0 |

| 10.0 | 9.90 | 99.0 |

| 25.0 | 24.75 | 99.0 |

| 50.0 | 50.50 | 101.0 |

| 100.0 | 99.80 | 99.8 |

| Regression Equation | y = 1.005x - 0.02 | |

| Coefficient of Determination (R²) | 0.9992 |

This data is illustrative and based on typical performance for steroid assays.

Accuracy

Accuracy measures the closeness of the mean test results obtained by the method to the true value. It is often assessed by analyzing quality control (QC) samples prepared in a blank matrix, spiked with known concentrations of the analyte (e.g., low, medium, and high levels within the calibration range). apvma.gov.auoup.com The percentage recovery is calculated by comparing the measured concentration to the nominal (spiked) concentration. For bioanalytical methods, accuracy is typically expected to be within ±15-20% of the nominal value. mdpi.com The use of a stable isotope-labeled internal standard like this compound is crucial for improving accuracy, as it co-elutes with the analyte and effectively compensates for variations during sample preparation and analysis. scispace.com

When using stable isotope-labeled internal standards, their isotopic purity and the potential for cross-contamination with the unlabeled analyte are critical parameters that must be evaluated.

Isotopic Purity

Isotopic purity refers to the percentage of the internal standard that is fully deuterated (in this case, containing five deuterium atoms) versus the amount containing fewer deuterium atoms or no deuterium at all. almacgroup.com High isotopic purity is essential for accurate quantification. This is typically determined by high-resolution mass spectrometry, which can resolve the mass difference between the labeled compound and its isotopologues. almacgroup.comresearchgate.net The manufacturer of the standard usually provides a certificate of analysis detailing the isotopic enrichment. It is considered best practice to verify this, as impurities can affect the accuracy of measurements, especially when the concentration of the endogenous analyte is very low. A minimum of three mass units difference between the analyte and its deuterated analogue is often recommended to prevent isotopic overlap during MS analysis. researchgate.net

Table 2: Illustrative Isotopic Purity Analysis of this compound

This table shows a hypothetical breakdown of the isotopic distribution for a batch of this compound.

| Isotopic Species | Description | Relative Abundance (%) |

| d0 | Unlabeled Mestanolone | < 0.1 |

| d1 | Mestanolone with 1 Deuterium | < 0.2 |

| d2 | Mestanolone with 2 Deuterium | < 0.5 |

| d3 | Mestanolone with 3 Deuterium | 1.5 |

| d4 | Mestanolone with 4 Deuterium | 3.0 |

| d5 | Fully labeled this compound | > 94.7 |

| Isotopic Purity | > 98% (d5+d4+d3) |

This data is for illustrative purposes. Purity is often certified by the supplier. researchgate.net

Potential Cross-Contamination

Cross-contamination refers to the presence of the unlabeled analyte (Mestanolone) in the deuterated internal standard (this compound) solution, or vice versa. mdpi.com The presence of even a small amount of unlabeled Mestanolone in the this compound spiking solution can lead to a false positive signal and an overestimation of the analyte's concentration. sigmaaldrich.com This is particularly problematic when measuring low concentrations of the native analyte. To assess this, a solution containing only the internal standard at its working concentration is analyzed. The signal detected in the mass channel of the unlabeled analyte should be negligible, typically less than 0.1-0.5% of the signal of the analyte at the Lower Limit of Quantification (LLOQ). mdpi.com

The performance of an analytical method must remain reliable under slightly varied conditions and across different settings.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. archivosdemedicinadeldeporte.com It provides an indication of its reliability during normal usage. For an LC-MS/MS method for this compound, these variations might include:

Changes in mobile phase composition (e.g., ±2% organic solvent).

Variations in pH of the mobile phase or extraction buffer (e.g., ±0.2 units).

Different column temperatures (e.g., ±5°C).

Analysis on different, but equivalent, analytical columns.

The results from these tests are compared against those from the standard conditions to ensure they remain within acceptable precision and accuracy limits. nih.gov

Reproducibility

Reproducibility assesses the agreement between results from the same sample when the analysis is performed under different conditions, such as by different analysts, on different instruments, or in different laboratories (inter-laboratory comparison). oup.comnih.gov The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high reproducibility in complex biological matrices such as urine or plasma. sigmaaldrich.com These matrices contain numerous components that can interfere with the analysis, causing "matrix effects" (ion suppression or enhancement). Because this compound is chemically identical to Mestanolone, it experiences the same matrix effects and losses during sample preparation, thereby providing effective normalization and leading to more consistent and reproducible results across different sample lots and analytical runs. core.ac.uk Studies have demonstrated that methods using deuterated standards show satisfactory inter/intraday repeatability and are suitable for transfer between different laboratories and instrument setups. nih.gov

Table 3: Example of Inter-Laboratory Reproducibility for Steroid Analysis

This table shows hypothetical results from an inter-laboratory study measuring a steroid in a quality control urine sample using a deuterated internal standard.

| Laboratory | Instrument Type | Mean Concentration (ng/mL) | Relative Standard Deviation (RSD, %) |

| Lab A | Triple Quadrupole 1 | 4.85 | 4.5 |

| Lab B | Triple Quadrupole 2 | 4.91 | 5.1 |

| Lab C | Q-TRAP | 4.79 | 5.5 |

| Lab D | Triple Quadrupole 1 | 5.02 | 4.8 |

| Overall Mean | 4.89 | ||

| Inter-Laboratory RSD | 2.0% |

This data is illustrative, based on findings that demonstrate good method transferability when equivalent analyzers are used. nih.gov

Applications of Mestanolone D5 in Metabolic and Enzymatic Research

Elucidation of Steroid Biotransformation Pathways

The use of deuterated steroids like Mestanolone-d5 has revolutionized the study of how these compounds are processed within biological systems. nih.gov The stable isotope label allows for precise tracking and identification of metabolites, even at very low concentrations. nih.gov

In vitro metabolic profiling is a important technique used to predict how a drug or compound will be metabolized in vivo. diva-portal.orgund.edu By incubating a deuterated substrate such as this compound with liver microsomes, S9 fractions, or specific enzymes, researchers can simulate and study the metabolic fate of the compound in a controlled environment. jfda-online.comannlabmed.org The deuterium (B1214612) label provides a distinct mass signature, making it easier to distinguish the substrate and its metabolites from the complex background of the biological matrix using techniques like liquid chromatography-mass spectrometry (LC-MS). und.eduannlabmed.org

This approach allows for the rapid identification of potential metabolic pathways, including oxidation, reduction, and hydroxylation, which are common in steroid metabolism. scielo.br The use of deuterated standards also aids in the quantification of these metabolic products, providing a clearer picture of the metabolic profile.

A significant advantage of using this compound is the ability to identify and characterize novel metabolites that might otherwise go undetected. mdpi.com The deuterium label acts as a flag, allowing researchers to pinpoint compounds that originate from the administered deuterated steroid. nih.gov This has been particularly useful in the field of anti-doping research, where identifying long-term metabolites is crucial for extending the window of detection for prohibited substances. mdpi.comresearchgate.net

For instance, studies on similar 17α-methylated anabolic steroids have revealed the formation of various hydroxylated and rearranged metabolites. mdpi.comnih.gov The administration of a deuterated version of the parent steroid confirms the origin of these novel metabolites, providing concrete evidence of previously unknown biotransformation pathways. researchgate.net This detailed structural elucidation is often achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Examples of Metabolite Types Identified Through Deuterated Steroid Studies

| Metabolite Class | Biotransformation Reaction | Analytical Method(s) |

|---|---|---|

| Hydroxylated Metabolites | Oxidation | GC-MS, LC-MS/MS |

| Reduced Metabolites | Reduction of keto groups | GC-MS, LC-MS/MS |

| Rearranged Metabolites | Wagner-Meerwein rearrangement | GC-MS/MS |

This table is illustrative and based on general findings in steroid metabolism research.

Isotopic tracing with stable isotopes like deuterium provides a dynamic view of metabolic pathways, a significant advantage over static metabolomics snapshots. bitesizebio.comnih.govnih.gov By introducing this compound into a biological system, whether in vitro or in vivo, researchers can follow the "fate" of the deuterium label as it is incorporated into various downstream metabolites. bitesizebio.com This allows for the mapping of complex biochemical networks and the quantification of flux through different metabolic routes. nih.gov

The use of deuterated tracers is foundational in understanding the interconnectedness of metabolic pathways. nih.govdshs-koeln.de For example, tracing the label can reveal how the metabolism of an exogenous steroid like mestanolone (B1676315) might intersect with endogenous steroidogenic pathways. This approach provides a powerful tool for understanding the systems-level impact of such compounds. nih.gov

Investigation of Enzymatic Mechanisms with Deuterated Mestanolone Analogs

Deuterated compounds are instrumental in probing the detailed mechanisms of enzyme-catalyzed reactions. The difference in mass between hydrogen and deuterium can lead to measurable differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). mdpi.comnih.gov

The kinetic isotope effect (KIE) is a powerful tool for elucidating the transition states of enzymatic reactions. mdpi.comnih.gov When a carbon-hydrogen bond is broken in the rate-determining step of a reaction, substituting the hydrogen with a deuterium atom will typically slow down the reaction. The magnitude of this slowing provides valuable information about the geometry and energy of the transition state. nih.govresearchgate.net

In the context of steroid-modifying enzymes, such as hydroxysteroid dehydrogenases (HSDs) or cytochrome P450 enzymes, this compound can be used to study the mechanisms of oxidation and reduction reactions. nih.govnih.gov By measuring the KIE, researchers can determine whether the cleavage of a specific C-H bond is a rate-limiting step in the catalytic cycle. researchgate.netd-nb.info

Table 2: Interpreting Kinetic Isotope Effects (KIE) in Enzyme Mechanism Studies

| KIE Value (kH/kD) | Interpretation |

|---|---|

| ~1 | C-H bond cleavage is not involved in the rate-determining step. |

| 2-10 (Primary KIE) | C-H bond cleavage is part of the rate-determining step. |

| >10 (Primary KIE) | Suggests quantum mechanical tunneling of the hydrogen. |

This table provides a general guide to the interpretation of KIE values.

Steroid isomerization, the process of converting one steroid isomer to another, is a key reaction in steroid biosynthesis and metabolism. smu.edu Ketosteroid isomerase (KSI), for example, catalyzes the isomerization of a Δ5-ketosteroid to a Δ4-ketosteroid. smu.edunih.gov

While mestanolone itself is a 5α-reduced steroid and does not undergo this specific isomerization, deuterated analogs of other steroids are used extensively to study these mechanisms. The principles, however, are directly applicable. By placing deuterium atoms at specific positions on the steroid skeleton, researchers can use KIE studies to identify the rate-determining step in the isomerization process. researchgate.net For instance, a significant KIE upon deuteration at the C4 position of a Δ5-steroid would strongly suggest that the abstraction of this proton is the slow step in the reaction catalyzed by KSI. smu.edu

These studies, often complemented by computational modeling, allow for a detailed reconstruction of the reaction pathway, including the identification of transient catalytic intermediates. smu.edu This knowledge is fundamental to understanding enzyme function and can inform the design of specific enzyme inhibitors.

Studies on Cytochrome P450 Enzymes and Steroid Reductases Using Deuterated Substrates

Deuterated steroids like this compound are instrumental in elucidating the mechanisms of enzymes involved in steroid metabolism, such as cytochrome P450 (CYP450) enzymes and steroid reductases. arkat-usa.organsto.gov.au These enzymes play a crucial role in the synthesis and degradation of steroid hormones. mdpi.commit.edu

The use of deuterated substrates can help determine the kinetic isotope effect (KIE), providing insights into the rate-limiting steps of an enzymatic reaction. ansto.gov.auacs.org For instance, the absence of a significant KIE in the oxidation of deuterated cholesterol by a CYP142 enzyme suggested that C-H bond cleavage was not the rate-determining step. ansto.gov.au While specific studies detailing the use of this compound with individual CYP450 isozymes or steroid reductases are not prevalent in the provided search results, the general principle of using deuterated steroids applies. For example, the metabolism of testosterone (B1683101) by various CYP450 enzymes has been extensively studied, and similar principles would apply to its deuterated analogues. researchgate.net

Steroid reductases, such as 5α-reductase and 5β-reductase, are responsible for the conversion of steroids to their more or less potent forms. nih.govwikipedia.orgdutchtest.com For example, 5α-reductase converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). dshs-koeln.defu-berlin.de The metabolism of methyltestosterone (B1676486), a compound structurally related to mestanolone, involves both 5α- and 5β-reduction. mdpi.com The use of deuterated substrates like this compound can help track the activity of these reductases and identify the resulting metabolites with high specificity using mass spectrometry.

Table 1: Examples of Enzymes in Steroid Metabolism Studied with Deuterated Substrates

| Enzyme Family | Specific Enzyme Example | Type of Study | Reference |

| Cytochrome P450 | CYP142A3 | Competitive oxidation with deuterated cholesterol | ansto.gov.au |

| Cytochrome P450 | Engineered P450 peroxygenase | Kinetic isotope effect with deuterated 4-(methoxy-d3)benzoic-d4 acid | ansto.gov.au |

| Steroid Reductase | 5α-reductase | Metabolism of deuterated Dihydrotestosterone (DHT) | dshs-koeln.de |

Isotopic Tracer Studies in Endogenous Steroidogenesis Research

Isotopically labeled compounds like this compound are invaluable for tracing the complex pathways of steroid biosynthesis (steroidogenesis). arkat-usa.orgnih.gov

Mestanolone D5 As an Internal Standard in Bioanalytical Science

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

Quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can affect the accuracy and precision of results. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS) are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.comacanthusresearch.com These standards are chemically and physically almost identical to the analyte of interest. wuxiapptec.com This near-identical behavior allows them to effectively compensate for variations throughout the analytical process, from sample preparation to detection. wuxiapptec.comchromatographyonline.com

Compensation for Matrix Effects and Ion Suppression/Enhancement in Mass Spectrometry

Biological samples are complex mixtures containing numerous endogenous compounds. oup.com During mass spectrometric analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal. oup.comlongdom.org This phenomenon, known as the matrix effect, is a major source of error in quantitative bioanalysis. longdom.orgnih.gov

A SIL-IS, such as Mestanolone-d5, co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement. annlabmed.orgtandfonline.com Because a known amount of the SIL-IS is added to every sample, the ratio of the analyte's response to the IS's response remains constant, even when the absolute signal intensities fluctuate due to matrix effects. annlabmed.org This normalization process effectively cancels out the impact of the matrix, leading to more accurate and reliable quantification. annlabmed.orgtandfonline.com

Improvement of Analytical Precision and Accuracy in Quantitative Assays

The use of a SIL-IS significantly enhances the precision and accuracy of quantitative assays. chromatographyonline.commusechem.comcrimsonpublishers.com By compensating for analyte losses during sample preparation steps like extraction, evaporation, and reconstitution, the SIL-IS ensures that the final calculated concentration accurately reflects the true amount in the original sample. annlabmed.orgmusechem.com Any physical loss of the analyte is mirrored by a proportional loss of the SIL-IS, preserving the analyte-to-IS ratio. chromatographyonline.com This ability to correct for both physical and matrix-induced variations minimizes systematic and random errors, resulting in improved inter-assay and intra-assay precision. chromatographyonline.comcrimsonpublishers.com

Strategic Integration of this compound in Bioanalytical Assays

The unique properties of this compound make it an invaluable tool for developing and validating robust methods for the detection and quantification of anabolic steroids in various biological samples.

Development of Robust Quantification Methods for Anabolic Steroids

The quantification of anabolic steroids is crucial in diverse fields, including clinical diagnostics, forensic toxicology, and sports anti-doping control. escholarship.orgresearchgate.net Methods for detecting these compounds, often present at very low concentrations, require high sensitivity and specificity. escholarship.org this compound is used as an internal standard in the development of such methods, typically employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Its use allows for the establishment of linear calibration curves and the accurate determination of recovery and limits of detection and quantification. researchgate.netresearchgate.net For instance, in studies analyzing anabolic steroids in hair or other biological matrices, a deuterated standard is essential for reliable quantification. researchgate.net

Table 1: Application of Deuterated Standards in Anabolic Steroid Analysis

| Analytical Method | Matrix | Internal Standard(s) | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS | Head Hair | diazepam-d5 | Developed a method for quantitation of various anabolic steroids. | researchgate.net |

| LC-MS/MS | Healthy Foods | d5-GP labeled analytes | High-throughput screening of anabolic-androgenic steroid adulterants. | researchgate.net |

Addressing Challenges in Steroid Bioanalysis with Deuterated Analogs

Steroid bioanalysis presents several challenges, including the low natural abundance of some steroids, poor ionization efficiency, and the presence of isomeric interferences. escholarship.orgresearchgate.net Deuterated internal standards like this compound help overcome these hurdles. oup.com While ¹³C or ¹⁵N labeling is often preferred to avoid potential chromatographic shifts sometimes seen with deuterium labeling, deuterated standards remain widely and effectively used. tandfonline.comnih.gov A significant isotopic effect with deuterium labeling can occasionally cause the deuterated standard to elute at a slightly different retention time than the target analyte, which could diminish its ability to perfectly compensate for matrix effects. oup.com However, for many applications, this effect is negligible, and the benefits of using a readily available deuterated standard outweigh this potential drawback. The use of a SIL-IS is crucial for correcting matrix effects and ensuring accurate quantification, especially when dealing with the complexities of steroid analysis in diverse biological matrices. oup.com

Quality Control and Assurance for Deuterated Internal Standards

The reliability of quantitative data is directly linked to the quality of the internal standard used. Therefore, stringent quality control and assurance measures are essential for deuterated internal standards like this compound.

Key quality control considerations include:

Purity: The internal standard must be of high purity and free from any unlabeled analyte. acanthusresearch.com The presence of the unlabeled compound as an impurity will lead to an overestimation of the analyte's concentration. acanthusresearch.com

Isotopic Stability: The deuterium labels must be positioned on non-exchangeable sites within the molecule to prevent their loss or exchange with protons from the solvent or matrix. acanthusresearch.comannlabmed.org Such an exchange would alter the mass of the standard and compromise its effectiveness.

Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. Generally, a difference of three or more mass units is recommended for small molecules. acanthusresearch.com

Standard Concentration: The concentration of the internal standard added to the samples must be consistent and carefully chosen to fall within the linear range of the assay. iacld.com

Monitoring IS Response: The peak area of the internal standard should be monitored throughout an analytical run. iacld.com Significant variations in the IS response can indicate problems with sample preparation, instrument performance, or severe matrix effects. iacld.comnih.gov

Regulatory bodies and scientific guidelines often provide recommendations for the validation and routine use of internal standards to ensure data integrity. iacld.com These practices are fundamental to maintaining the quality and reliability of bioanalytical methods. musechem.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mestanolone (B1676315) |

| Androstanolone |

| Bolasterone |

| Boldenone |

| Chlorotestosterone-acetate |

| Dehydromethyltestosterone |

| Dehydrotestosterone |

| Diazepam-d5 |

| Drostanolone |

| Epitestosterone |

| Fluoxymesterone |

| Mesterolone |

| Metandienone |

| Methenolone |

| Methandriol |

| Methyl-1-testosterone |

| Methyltestosterone (B1676486) |

| Nandrolone |

| Norandrostenedione |

| Oxandrolone |

| Oxymetholone |

| Stanozolol (B1681124) |

| Tamoxifene |

| Testosterone (B1683101) |

Assessment of Isotopic Purity and Chemical Stability of this compound Internal Standards

The qualification of this compound as a certified reference material (CRM) for use as an internal standard is a meticulous process involving comprehensive characterization to ensure its identity, purity, and stability. dshs-koeln.deindustry.gov.au This process is crucial for establishing the traceability and uncertainty of measurements, which are fundamental to harmonizing analytical results across different laboratories. dshs-koeln.de

Identity and Chemical Purity Assessment: The first step is the unequivocal confirmation of the compound's chemical structure. This is accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). wada-ama.orgindustry.gov.auindustry.gov.au

Following identity confirmation, the chemical purity is determined. This is not simply a measure of the main compound versus contaminants but a detailed mass balance approach. industry.gov.auindustry.gov.au This method accounts for different types of impurities and is often calculated using the following equation:

Purity = (100% - IORG) x (100% - IVOL – INVR) industry.gov.auindustry.gov.au

Where:

IORG represents organic impurities of related structure, typically quantified by Gas Chromatography with Flame Ionization Detection (GC-FID).

IVOL represents volatile impurities, such as residual solvents or water, which are measured by techniques like Thermogravimetric Analysis (TGA) and Karl Fischer analysis. wada-ama.orgindustry.gov.au

INVR represents the non-volatile residue.

Isotopic Purity Assessment: For a deuterated standard, assessing the isotopic composition is paramount. The primary goal is to confirm a high level of deuteration at the specified positions and to quantify the presence of lesser-deuterated isotopologues, and most importantly, the non-deuterated (d0) version of the molecule. wada-ama.orgindustry.gov.au This analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), often operating in Selected Ion Monitoring (SIM) mode, which allows for sensitive and specific quantification of the ions corresponding to each isotopic form. industry.gov.au

A certificate of analysis for a high-quality this compound standard would present detailed findings from these assessments. The data below is representative of what would be expected for a certified batch.

Table 1: Representative Purity Assessment Data for a this compound Certified Reference Material

| Parameter | Method | Result | Comment |

| Identity | 1H NMR, 13C NMR, IR, MS | Conforms to structure | Spectroscopic data consistent with the chemical structure of (5α,17β)-17-Hydroxy-17-methylandrostan-3-one-d5. |

| Chemical Purity (by GC-FID) | GC-FID | 99.6% | Indicates high purity with respect to other organic compounds. |

| Volatile Content (Water) | Karl Fischer Analysis | 0.3% | Low water content is critical for stability and accurate weighing. |

| Non-Volatile Residue | Thermogravimetric Analysis | < 0.1% | Ensures no significant non-volatile impurities are present. |

| Assigned Purity (Mass Balance) | Calculation | > 99% | Overall purity accounting for all measured components. |

Table 2: Representative Isotopic Purity Data for this compound

| Isotopologue | Relative Abundance (%) | Significance |

| This compound | 98.5% | The desired labeled compound is the major component. |

| Mestanolone-d4 | 1.2% | Minor presence of incompletely deuterated species. |

| Mestanolone-d3 | 0.3% | Trace presence of incompletely deuterated species. |

| Mestanolone-d2 | < 0.1% | Negligible. |

| Mestanolone-d1 | < 0.1% | Negligible. |

| Mestanolone-d0 (unlabeled) | 0.0% | Crucial for avoiding artificial inflation of the native analyte signal. wada-ama.org |

Note: Results are representative and based on typical data for certified deuterated steroid standards. industry.gov.auindustry.gov.auindustry.gov.au Isotopic distribution is determined by GC-MS and corrected for the natural isotopic abundance of other elements.

Chemical Stability: The stability of the internal standard is critical for ensuring consistent performance over time. sigmaaldrich.com Key considerations for this compound include:

Stability of Deuterium Labels: Deuterium atoms can sometimes be lost through exchange with protons from the surrounding solvent, a phenomenon known as H/D exchange. sigmaaldrich.comsigmaaldrich.com This is particularly a risk if the labels are in chemically active or base-sensitive positions on the steroid backbone. sigmaaldrich.com Manufacturers of high-quality standards develop synthetic routes to place deuterium labels in stable, non-exchangeable positions. sigmaaldrich.com

Storage and Handling: Certificates of analysis provide recommended storage conditions, typically involving storage in the dark at low temperatures (e.g., -20°C for long-term storage) to prevent degradation. lgcstandards.com Accelerated stability trials are often conducted by producers to establish a reliable shelf-life for the material. dshs-koeln.de

Avoiding Analytical Artifacts from Impurities or Metabolic Links in Routine Analysis

Even with a high-quality internal standard, analytical artifacts can arise from impurities or unexpected metabolic behavior.

Artifacts from Impurities: The most significant impurity in a deuterated standard is the unlabeled (d0) analyte. cerilliant.com If present, the d0 impurity in the this compound standard will contribute to the signal of the endogenous mestanolone being measured. This leads to a constant positive bias and an overestimation of the true concentration. This is especially problematic when measuring very low concentrations of the analyte, as the contribution from the internal standard's impurity can become a significant portion of the total signal. Therefore, using an internal standard with a certified low (ideally undetectable) d0 content is essential for accurate low-level quantification. wada-ama.org

Artifacts from Metabolic Links: A more subtle but critical source of error is the potential for the deuterated internal standard to undergo metabolism in the biological system (in vivo) or during sample incubation (in vitro). sigmaaldrich.comthieme-connect.com

It cannot be assumed that a deuterated standard is metabolically inert. Research has shown that deuterated internal standards can be metabolized in ways that create analytical interferences. For example, a study demonstrated that deuterated testosterone standards could be oxidized in vivo, followed by H/D exchange, which converted the internal standard into the analyte and resulted in a false positive test. sigmaaldrich.com

Conversely, the predictable metabolism of deuterated compounds can be used as an analytical tool. In one research approach, deuterated ketamine was incubated with human liver microsomes to biosynthesize deuterated metabolites. nih.gov These deuterated metabolites were then used as specific internal markers to confirm the presence of the same metabolites in urine samples from subjects who had taken the non-deuterated drug. nih.gov This illustrates that deuterated compounds, and by extension this compound, can follow the same metabolic pathways as their unlabeled counterparts.

For routine analysis, this means that if this compound is metabolized to a compound that is also an analyte of interest in the same panel, it could cause interference. Therefore, analytical methods must be validated to check for potential cross-talk or metabolic conversion of the internal standard that could affect the quantitative results of other analytes.

Role of Mestanolone D5 in Anti Doping Analytical Strategies

Detection and Confirmation of Exogenous Anabolic Androgenic Steroids

The detection of administered AAS in an athlete's urine or blood sample is a cornerstone of anti-doping enforcement. The analytical process is typically a two-step procedure: an initial screening test to identify suspicious samples, followed by a confirmation procedure to unequivocally identify the prohibited substance. wada-ama.org Mestanolone-d5 is instrumental in these chromatographic and mass spectrometric methods. researchgate.net

In these analyses, a known quantity of this compound is added to every sample at the beginning of the preparation process. researchgate.net Because it is chemically almost identical to its non-deuterated counterpart and other related steroids, it behaves similarly during extraction, derivatization, and injection into the analytical instrument. sigmaaldrich.com However, due to the presence of five deuterium (B1214612) atoms, it has a higher molecular weight. This mass difference allows a mass spectrometer to easily distinguish it from the target analytes. cymitquimica.com

By measuring the response of the known amount of the internal standard against the response of the detected steroid, analysts can accurately quantify the concentration of the prohibited substance in the original sample. This corrects for any potential loss of analyte during the complex sample preparation process, ensuring that the final reported concentration is precise. The World Anti-Doping Agency (WADA) recommends the use of isotopically labeled internal standards, such as deuterated steroids, to avoid potential analytical pitfalls, such as the metabolic conversion of other steroid standards into target analytes. wada-ama.orgwada-ama.org

Table 1: Mass Spectrometric Differentiation of Mestanolone (B1676315) and this compound This interactive table illustrates how mass spectrometry distinguishes between the native compound and its deuterated internal standard based on their mass-to-charge ratio (m/z). The five deuterium atoms in this compound result in a 5-unit mass shift.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Differentiating Feature |

| Mestanolone | C₂₀H₃₂O₂ | 304.5 | Standard molecular weight. |

| This compound | C₂₀H₂₇D₅O₂ | 309.5 | Increased mass due to 5 deuterium atoms. |

Differentiation of Endogenous Steroid Production from Exogenous Administration using Isotopic Signatures

One of the greatest challenges in anti-doping science is distinguishing between steroids produced naturally by the body (endogenous) and those introduced from an external source (exogenous), especially for substances like testosterone (B1683101). nih.govmdpi.comunimc.itresearchgate.net While quantitative analysis (measuring the amount) can raise suspicion, it is not always definitive due to natural physiological variations. researchgate.net This is where the analysis of isotopic signatures becomes paramount.

Pharmaceutical steroids are typically manufactured from plant-based precursors, such as soy or yams. thermofisher.com These plants have a different ratio of the stable carbon isotopes, carbon-13 (¹³C) and carbon-12 (¹²C), compared to the precursors used by the human body. researchgate.net This results in synthetic steroids having a distinct "isotopic fingerprint." thermofisher.com By measuring the ¹³C/¹²C ratio of a suspicious steroid in an athlete's sample, its origin can be determined. nih.gov

The technique used to measure these subtle differences in isotope ratios is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). mdpi.comunimc.itresearchgate.netresearchgate.netthermofisher.com When a sample shows a suspicious steroid profile from the initial screening—a process where this compound would be used for quantification—it is subjected to IRMS analysis. nih.gov